molecular formula C9H14O5S B13170122 Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate 6,6-dioxide

Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate 6,6-dioxide

Cat. No.: B13170122
M. Wt: 234.27 g/mol
InChI Key: KDPKILAUPKISMG-UHFFFAOYSA-N
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Description

Ethyl 6,6-dioxo-1-oxa-6lambda6-thiaspiro[25]octane-2-carboxylate is a chemical compound with the molecular formula C9H14O5S It is known for its unique spiro structure, which includes an oxathiane ring fused with an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carboxylate typically involves the reaction of ethyl 2-oxoacetate with 1,3-propanedithiol in the presence of a base, followed by oxidation. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine. The oxidation step can be carried out using hydrogen peroxide or other oxidizing agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, alcohols, and various substituted esters .

Scientific Research Applications

Ethyl 6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. The compound’s oxo and ester groups allow it to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of these proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carboxylate is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Biological Activity

Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate 6,6-dioxide is a heterocyclic compound characterized by its unique spirocyclic structure, which includes an oxathiane ring fused with an oxane ring. This compound has garnered attention in various fields of research, particularly for its potential biological activities. The following sections detail its biological activity, mechanisms of action, and relevant scientific findings.

PropertyValue
Molecular Formula C9H14O5S
Molecular Weight 234.27 g/mol
CAS Number 62826-93-1
IUPAC Name This compound
Structure Chemical Structure

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro assays demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways.

Anti-inflammatory Effects

Research has also explored the anti-inflammatory properties of this compound. In animal models, administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential application in treating inflammatory disorders.

The biological effects of this compound are attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : It can bind to receptors that regulate pain and inflammation, leading to a reduction in symptoms.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of this compound. The results indicated that modifications to the ester group significantly enhanced antimicrobial activity against Gram-positive bacteria.

Case Study 2: Anti-inflammatory Response

In a controlled trial involving mice with induced inflammation, treatment with this compound resulted in a marked decrease in paw swelling and inflammatory markers compared to the control group. Histological analysis confirmed reduced infiltration of inflammatory cells in treated tissues.

Pharmacological Studies

Pharmacological studies have highlighted the potential of this compound as a lead compound for drug development due to its favorable pharmacokinetic properties and low toxicity profiles observed in preliminary toxicity assessments.

Comparative Analysis

Comparative studies with similar compounds reveal that while other spirocyclic compounds exhibit some biological activity, this compound shows enhanced potency and specificity towards targeted biological pathways.

Properties

Molecular Formula

C9H14O5S

Molecular Weight

234.27 g/mol

IUPAC Name

ethyl 6,6-dioxo-1-oxa-6λ6-thiaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C9H14O5S/c1-2-13-8(10)7-9(14-7)3-5-15(11,12)6-4-9/h7H,2-6H2,1H3

InChI Key

KDPKILAUPKISMG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(O1)CCS(=O)(=O)CC2

Origin of Product

United States

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